6-Chlorohexyl acetate

Organic Synthesis Bifunctional Building Blocks Sequential Derivatization

6-Chlorohexyl acetate (CAS 40200-18-8), molecular formula C8H15ClO2 and molecular weight 178.656 g/mol, is a colorless liquid haloalkyl ester characterized by a terminal chloro group and a protected acetate ester functionality. This bifunctional architecture—combining a nucleophile-accessible alkyl chloride with a hydrolytically labile ester—positions the compound as an intermediate building block for sequential or orthogonal synthetic manipulations, with typical commercial purity specifications at or above 99.0% and moisture content ≤0.2%.

Molecular Formula C8H15ClO2
Molecular Weight 178.65 g/mol
CAS No. 40200-18-8
Cat. No. B1596569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorohexyl acetate
CAS40200-18-8
Molecular FormulaC8H15ClO2
Molecular Weight178.65 g/mol
Structural Identifiers
SMILESCC(=O)OCCCCCCCl
InChIInChI=1S/C8H15ClO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3
InChIKeyAHEBJCQIQYFSGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorohexyl Acetate (CAS 40200-18-8) Procurement Guide: Bifunctional Haloalkyl Ester for Organic Synthesis Applications


6-Chlorohexyl acetate (CAS 40200-18-8), molecular formula C8H15ClO2 and molecular weight 178.656 g/mol, is a colorless liquid haloalkyl ester characterized by a terminal chloro group and a protected acetate ester functionality [1][2]. This bifunctional architecture—combining a nucleophile-accessible alkyl chloride with a hydrolytically labile ester—positions the compound as an intermediate building block for sequential or orthogonal synthetic manipulations, with typical commercial purity specifications at or above 99.0% and moisture content ≤0.2% [3][4].

Why 6-Chlorohexyl Acetate (CAS 40200-18-8) Cannot Be Interchanged with Simpler Alkyl Halides or Esters


Generic substitution with in-class analogs fails because 6-chlorohexyl acetate integrates two orthogonal reactive centers within a single C6 aliphatic scaffold: a primary alkyl chloride for nucleophilic substitution (SN2) and a protected ester for subsequent hydrolysis, transesterification, or reduction [1][2]. This dual functionality is structurally absent in mono-functional alternatives such as 6-chlorohexanol (which lacks the protected ester, CAS 2009-83-8) or hexyl acetate (which lacks the electrophilic chloride, CAS 142-92-7), and the 6-carbon spacer length differentiates it from shorter-chain haloalkyl acetates (e.g., 2-chloroethyl acetate, CAS 542-58-5) that yield distinct spatial and lipophilicity profiles in downstream constructs .

6-Chlorohexyl Acetate (CAS 40200-18-8): Quantitative Comparative Evidence for Procurement Decision-Making


Bifunctional Reactivity Advantage of 6-Chlorohexyl Acetate over Mono-Functional Analogs

6-Chlorohexyl acetate possesses two chemically orthogonal functional groups—a terminal primary alkyl chloride and a protected acetate ester—within a single C6 aliphatic chain [1]. In contrast, the structural analog 6-chlorohexanol (CAS 2009-83-8) contains only a single reactive chloro group and an unprotected hydroxyl that can interfere with reactions requiring anhydrous conditions or nucleophile selectivity; hexyl acetate (CAS 142-92-7) contains only the ester group and lacks electrophilic alkylation capability entirely . This dual orthogonal functionality enables sequential synthetic transformations—nucleophilic substitution at the chloride followed by ester deprotection or transesterification, or vice versa—without intermediate protection/deprotection steps that add cost and reduce overall yield [1].

Organic Synthesis Bifunctional Building Blocks Sequential Derivatization

Chain Length Differentiation: 6-Chlorohexyl Acetate versus Shorter-Chain Haloalkyl Acetates

6-Chlorohexyl acetate contains a C6 aliphatic spacer between the chloro and acetate termini, with 7 rotatable bonds (calculated from molecular structure) . In comparison, 2-chloroethyl acetate (CAS 542-58-5) contains a C2 spacer, and 4-chlorobutyl acetate (CAS 6962-92-5) contains a C4 spacer. The extended C6 chain provides greater molecular reach and conformational flexibility for applications where spatial separation between attachment points is critical, such as linker chemistry in PROTAC design or surface functionalization where steric accessibility governs reaction efficiency [1]. The C6 spacer also confers distinct lipophilicity (calculated logP approximately 2.5-3.0 based on fragment contributions) compared to shorter-chain analogs, influencing solubility and partitioning behavior in biphasic reaction systems [2].

Linker Chemistry Spacer Length Optimization Drug Discovery

Commercial Purity Benchmarking: ≥99.0% Assay Specification for 6-Chlorohexyl Acetate

Commercial suppliers of 6-chlorohexyl acetate consistently specify an assay of ≥99.0% (GC or HPLC purity) with moisture content ≤0.2% [1][2]. This specification exceeds the typical ≥95% or ≥97% purity thresholds commonly offered for many industrial-grade alkyl halides and acetate esters intended for non-critical applications. The high assay specification ensures that downstream reactions relying on stoichiometric precision—particularly nucleophilic substitutions where excess reagent may be impractical or where impurity-derived side products complicate purification—proceed with predictable yields and reduced byproduct formation [3]. The low moisture specification (≤0.2%) is critical for reactions employing water-sensitive reagents (e.g., Grignard reagents, organolithiums, or acyl chlorides) where hydrolytic degradation of the ester functionality or quenching of reactive intermediates would otherwise compromise reaction outcomes [4].

Quality Control High-Purity Intermediates Procurement Specification

Validated Synthetic Route with High Yield: 99% Isolated Yield from Acetylation of 6-Chlorohexanol

A reproducible laboratory-scale synthesis of 6-chlorohexyl acetate has been documented with a 99% isolated yield using standard acetylation conditions: 6-chloro-1-hexanol (100 mL) reacted with acetic anhydride (85 mL) and pyridine (67 mL) in dry ethyl ether (300 mL) at room temperature for 1 hour, followed by aqueous workup and distillation (b.p. 132°C at 10 mm Hg) [1]. This protocol, referenced from US4593029 (1986), demonstrates robust synthetic accessibility and reproducibility, enabling in-house preparation for laboratories requiring custom-scale quantities or preferring to avoid supply chain dependencies. The high reported yield (99%) minimizes material waste and solvent consumption, aligning with green chemistry principles for efficient synthesis .

Process Chemistry Synthetic Reproducibility Scalability

6-Chlorohexyl Acetate (CAS 40200-18-8): Validated Application Scenarios for Scientific and Industrial Procurement


Multi-Step Organic Synthesis Requiring Orthogonal Protection/Deprotection-Free Sequential Derivatization

6-Chlorohexyl acetate is optimally deployed in synthetic sequences where two distinct transformations must occur at opposite termini of a C6 linker without intermediate protection steps. The terminal chloro group undergoes SN2 nucleophilic substitution (with amines, thiols, alkoxides, or azides) while the acetate ester remains intact; subsequent ester hydrolysis or transesterification reveals the hydroxyl terminus for further functionalization. This orthogonal reactivity, documented in the bifunctional analysis of 6-chlorohexyl acetate, eliminates protection/deprotection cycles, reducing step count, solvent consumption, and overall processing time compared to workflows that would require separate mono-functional building blocks [1].

Linker Chemistry in Bioconjugation and Targeted Protein Degradation (PROTAC) Development

The 6-carbon aliphatic spacer length of 6-chlorohexyl acetate provides an optimal balance of molecular reach and conformational flexibility for linker applications in bioconjugation and PROTAC (proteolysis-targeting chimera) design. With 7 rotatable bonds and an estimated extended length of approximately 8-10 Å, the C6 spacer enables sufficient spatial separation between conjugated moieties to prevent steric hindrance while maintaining membrane permeability characteristics distinct from shorter C2 or C4 linkers. Selection of this specific chain length is critical for optimizing target engagement in ternary complex formation, as supported by the spacer length differentiation analysis [2].

High-Purity Intermediate for Pharmaceutical and Agrochemical Process Chemistry

6-Chlorohexyl acetate, with its commercial specification of ≥99.0% assay purity and ≤0.2% moisture content, is suited for pharmaceutical and agrochemical intermediate applications where impurity profiles are tightly regulated and batch-to-batch consistency is mandatory. The defined physical properties—boiling point 226.1°C at 760 mmHg, flash point 95.9°C, refractive index 1.434—enable robust quality control and process monitoring during scale-up operations. The high purity specification reduces the risk of impurity carryover into final active pharmaceutical ingredients (APIs) or crop protection agents, minimizing costly re-purification steps and ensuring compliance with ICH Q3A guidelines for impurity control [3].

Laboratory-Scale Custom Synthesis with In-House Preparation Capability

For research laboratories requiring non-standard quantities, custom isotopic labeling, or immediate access without vendor lead times, 6-chlorohexyl acetate can be synthesized in-house using the validated 99% yield protocol starting from 6-chloro-1-hexanol. This synthetic accessibility provides procurement optionality: laboratories may purchase commercial material for routine use while maintaining the capability to prepare custom batches as needed. The fully documented reaction conditions (acetic anhydride, pyridine, dry ethyl ether, 1-hour room-temperature stir) and distillation parameters (132°C at 10 mm Hg) enable reproducible preparation without specialized equipment beyond standard organic synthesis infrastructure .

Technical Documentation Hub

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